![molecular formula C28H25N3O4S B2470800 3-(3-methoxybenzyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114827-76-7](/img/structure/B2470800.png)
3-(3-methoxybenzyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(3-methoxybenzyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Development
The compound 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one shows potential in radiopharmaceutical applications. A study demonstrated its successful labeling with radioactive iodine, indicating its potential for targeting tumor cells due to significant uptake in tumor tissues and radiochemical stability both in vivo and in vitro (Al-Salahi et al., 2018).
Antitubercular Agents
Substituted benzo[h]quinazolines and related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Certain derivatives exhibited significant activity, suggesting the potential of quinazolinone compounds in developing new antitubercular agents (Maurya et al., 2013).
Catalysis in Organic Synthesis
Quinazolin-4(3H)-one derivatives have been synthesized via a [Cp*RhIII]-catalyzed annulation process, showcasing the role of these compounds in facilitating organic synthesis through regioselective ortho-C–H amidation and cyclization, leading to moderate to excellent yields (Xiong et al., 2018).
Pharmacological Activities
Studies have shown that quinazolin-4(3H)-one derivatives exhibit a range of biological activities, including analgesic and anti-inflammatory properties. For example, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant analgesic activity in in vitro studies, suggesting their potential as therapeutic agents for pain management (Osarodion, 2023).
Antioxidant Properties
Quinazolin derivatives have been synthesized and characterized for their antioxidant potential. Some of these compounds showed excellent scavenging capacity against DPPH and Nitric oxide (NO), indicating their significant antioxidant properties and potential therapeutic applications (Al-azawi, 2016).
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-25(29-26(35-18)20-11-13-21(33-2)14-12-20)17-36-28-30-24-10-5-4-9-23(24)27(32)31(28)16-19-7-6-8-22(15-19)34-3/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPFKDUMTYKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one |
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